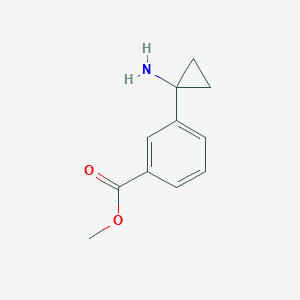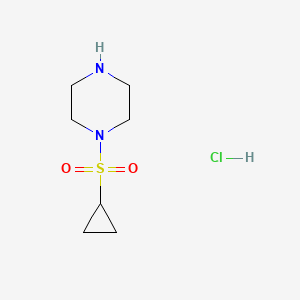
2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2M4P, is a novel synthetic compound with potential applications in a variety of scientific fields. It is a boron-containing heterocyclic compound derived from boronic acid and an aromatic phenol, and can be synthesized through a two-step process. 2M4P has been studied for its potential applications in various scientific areas, including medicinal chemistry, biochemistry, and biotechnology.
Scientific Research Applications
Crystallographic Analysis and Structural Properties
Crystal Structure of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane This research provides insights into the crystal structure of a derivative of the compound, revealing its orthorhombic space group and specific lattice constants. The study further elucidates the compound's molecular structure, including the planar aromatic 6-ring, a heterocyclic 5-ring, and the borolane 5-ring. This understanding is crucial for comprehending the compound's interaction potential and stability in various applications (Seeger & Heller, 1985).
Molecular Structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane This study presents the synthesis and crystallographic analysis of another derivative, highlighting its monoclinic space group and cell parameters. The absence of significant intramolecular or intermolecular interaction with the Lewis acidic boron atom suggests potential stability and inertness, making the compound suitable for specific applications where reactivity needs to be controlled (Coombs et al., 2006).
Applications in Material Science and Technology
Synthesis of Pinacolylboronate-Substituted Stilbenes for LCD Technology Research demonstrates the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. The synthesized compounds are crucial intermediates for producing boron-containing polyene systems, which show promise as new materials for Liquid Crystal Display (LCD) technology. The potential therapeutic applications for Neurodegenerative diseases are also being explored, marking a significant step in material science and medicinal chemistry (Das et al., 2015).
Chemical Synthesis and Reaction Analysis
Synthesis and Molecular Structure Analysis via Density Functional Theory (DFT) This research focuses on the synthesis and structural confirmation of boric acid ester intermediates, providing in-depth insights into their molecular structures through spectroscopy, mass spectrometry, and X-ray diffraction. The utilization of Density Functional Theory (DFT) to investigate the molecular electrostatic potential and frontier molecular orbitals further underlines the compound's significance in the field of chemical synthesis and materials science (Huang et al., 2021).
properties
IUPAC Name |
2-(2-methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO4/c1-18(2)19(3,4)24-20(23-18)16-12-11-15(13-17(16)21-5)22-14-9-7-6-8-10-14/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFWWUHSQAESGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




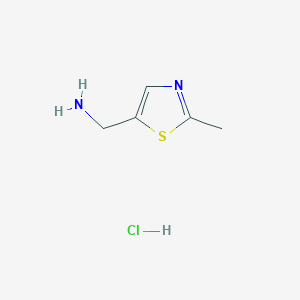

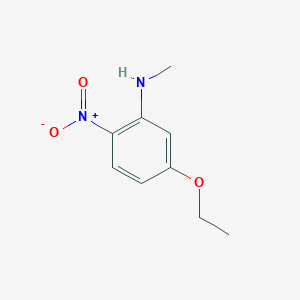
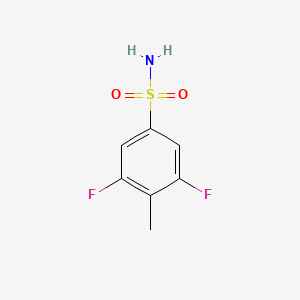
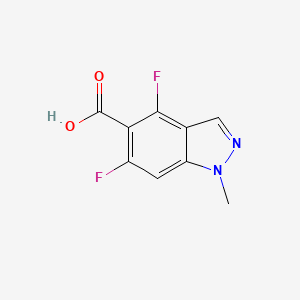
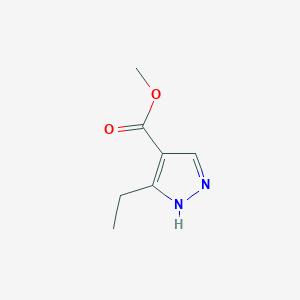
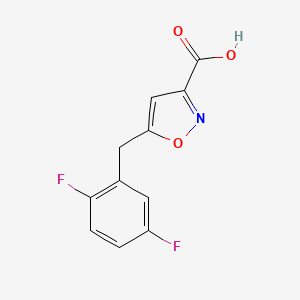
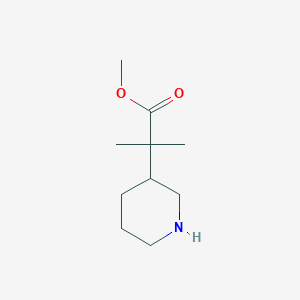
![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)
